molecular formula C9H14N4OS B2769459 N-cyclohexyl-5-sulfanyl-1H-1,2,3-triazole-4-carboxamide CAS No. 125416-60-6

N-cyclohexyl-5-sulfanyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2769459
CAS No.: 125416-60-6
M. Wt: 226.3
InChI Key: JRUIEVUSJMRVMQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-sulfanyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring, a sulfanyl group, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Scientific Research Applications

N-cyclohexyl-5-sulfanyl-1H-1,2,3-triazole-4-carboxamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1,2,3-triazoles depends on their specific structure and the biological system they interact with. For example, some 1,2,3-triazole analogs have shown inhibitory potential against carbonic anhydrase-II enzyme through direct binding with the active site residues of the enzyme .

Future Directions

1,2,3-Triazoles have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry . Future research will likely continue to explore these applications and develop new synthesis methods for these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-sulfanyl-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with 5-sulfanyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-sulfanyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    5-sulfanyl-1H-1,2,3-triazole-4-carboxamide: Lacks the cyclohexyl group, which may affect its solubility and biological activity.

    N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide: Lacks the sulfanyl group, which may reduce its reactivity in certain chemical reactions.

    N-cyclohexyl-5-hydroxy-1H-1,2,3-triazole-4-carboxamide: The hydroxy group can alter the compound’s hydrogen bonding and solubility properties.

Uniqueness

N-cyclohexyl-5-sulfanyl-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of the cyclohexyl, sulfanyl, and carboxamide groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-cyclohexyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4OS/c14-8(7-9(15)12-13-11-7)10-6-4-2-1-3-5-6/h6H,1-5H2,(H,10,14)(H2,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUIEVUSJMRVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=NNNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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